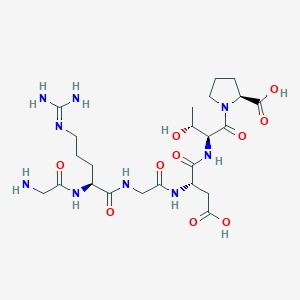

Gly-Arg-Gly-Asp-Thr-Pro

Description

Historical Context and Discovery

The development of GRGDTP emerged from foundational work in the early 1980s, when Erkki Ruoslahti and Michael Pierschbacher identified the RGD sequence as the critical cell attachment motif in fibronectin. This discovery catalyzed the synthesis of RGD-containing peptides to probe integrin-ligand interactions. GRGDTP was specifically designed to mimic the RGD tripeptide while incorporating flanking residues (Gly-Thr-Pro) to enhance stability and binding specificity. Early studies demonstrated its efficacy in blocking fibroblast adhesion to fibronectin-coated surfaces at millimolar concentrations, establishing it as a prototypical integrin antagonist.

A key milestone occurred in 1987, when GRGDTP was shown to inhibit tumor cell invasion through human amniotic membranes by disrupting α5β1 and αvβ3 integrin binding to collagen and fibronectin. This contrasted with shorter RGD peptides that primarily targeted fibronectin-specific integrins, highlighting GRGDTP’s broader inhibitory profile. Subsequent structural analyses revealed that the Thr-Pro extension modulates peptide conformation, enabling interactions with both collagen-binding (e.g., α2β1) and RGD-directed (e.g., αvβ3) integrins.

Significance in Cell Adhesion Research

GRGDTP has been instrumental in elucidating the mechanical and signaling roles of integrins. In traction force microscopy experiments, localized application of GRGDTP to migrating fibroblasts caused differential effects depending on the adhesion site:

- Rear adhesions : Detachment led to cell shortening without altering overall traction forces.

- Frontal adhesions : Disruption caused global loss of traction forces and migration arrest, underscoring their role in active force generation.

These findings revealed that integrins at leading edges transmit propulsive forces, while rear adhesions primarily maintain cell shape. GRGDTP further demonstrated that α5β1 integrin activation regulates glucose metabolism in skeletal muscle cells, with treatment enhancing insulin-stimulated AKT phosphorylation and glucose uptake. Such studies underscore its utility in dissecting integrin signaling beyond adhesion.

Table 1: Key Integrins Targeted by GRGDTP and Functional Outcomes

Relationship to RGD Motif Family of Peptides

GRGDTP belongs to a broader family of RGD-based peptides with varying selectivity:

- Linear vs. Cyclic Structures : Unlike cyclized peptides (e.g., ACDCRGDCFCG), GRGDTP’s linear structure permits binding to multiple integrins but with lower affinity (IC50 ~1–10 mM vs. nM ranges for optimized cyclic analogs).

- Selectivity Modulation : The Thr-Pro sequence expands GRGDTP’s targets beyond classical RGD receptors (αvβ3, α5β1) to include collagen-binding α2β1, a feature absent in minimal RGD tripeptides.

- Functional Divergence : While GRGDTP broadly inhibits adhesion, specialized analogs like CT3HPQcT3RGDcT3 achieve nanomolar αvβ3 selectivity through bicyclic constraints.

Comparative studies using GRGDTP and its inactive control (GRGESP) have clarified integrin-specific effects. For example, GRGDTP—but not GRGESP—blocks syndecan-4/β1 integrin crosstalk during fibronectin matrix assembly, revealing a dual receptor dependency in RGD-independent adhesion pathways. This contrasts with heparin-binding peptides that selectively target syndecans without affecting integrins.

Propriétés

Formule moléculaire |

C23H39N9O10 |

|---|---|

Poids moléculaire |

601.6 g/mol |

Nom IUPAC |

(2S)-1-[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C23H39N9O10/c1-11(33)18(21(40)32-7-3-5-14(32)22(41)42)31-20(39)13(8-17(36)37)30-16(35)10-28-19(38)12(29-15(34)9-24)4-2-6-27-23(25)26/h11-14,18,33H,2-10,24H2,1H3,(H,28,38)(H,29,34)(H,30,35)(H,31,39)(H,36,37)(H,41,42)(H4,25,26,27)/t11-,12+,13+,14+,18+/m1/s1 |

Clé InChI |

UMZVBZDHGKJFGQ-LLLAAFKUSA-N |

SMILES isomérique |

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)O |

SMILES canonique |

CC(C(C(=O)N1CCCC1C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)O |

Séquence |

GRGDTP |

Synonymes |

fibronectin attachment peptide Gly-Arg-Gly-Asp-Thr-Pro glycyl-arginyl-glycyl-aspartyl-threonyl-proline GRGDTP |

Origine du produit |

United States |

Applications De Recherche Scientifique

Drug Delivery Systems

GRGDTP has been utilized to enhance the efficacy of drug delivery systems, especially in cancer therapy. The peptide improves the targeting of therapeutic agents to specific cell types, thereby increasing the effectiveness of treatments while minimizing side effects. For instance, research indicates that incorporating GRGDTP into nanoparticles can significantly improve their cellular uptake and localization in tumor tissues .

Case Study: Targeted Nanoparticles

A study demonstrated that nanoparticles coated with GRGDTP showed a marked increase in uptake by cancer cells compared to unmodified nanoparticles. This targeted approach led to enhanced therapeutic effects and reduced toxicity in surrounding healthy tissues .

Tissue Engineering

In tissue engineering, GRGDTP is crucial for creating scaffolds that promote cell adhesion and proliferation. The peptide mimics natural extracellular matrix components, facilitating the attachment of cells necessary for tissue regeneration.

Case Study: Scaffold Development

Research has shown that scaffolds incorporating GRGDTP significantly improved the growth and differentiation of stem cells into osteoblasts, which are essential for bone formation. This finding highlights the peptide's potential in developing effective bone grafts and regenerative therapies .

Biomaterials

The incorporation of GRGDTP into biomaterials enhances their biocompatibility and functionality. This application is particularly relevant for implants and prosthetics that require integration with biological tissues.

Case Study: Cardiovascular Implants

A study focused on vascular grafts demonstrated that grafts modified with GRGDTP exhibited improved endothelialization, which is vital for preventing thrombosis and ensuring long-term success of cardiovascular implants .

Diagnostic Tools

GRGDTP is also employed in developing diagnostic assays and biosensors. Its ability to interact specifically with integrins allows for enhanced sensitivity and specificity in detecting various biomolecules associated with diseases.

Case Study: Biosensor Development

In one study, a biosensor utilizing GRGDTP was developed to detect biomarkers for certain cancers. The sensor showed high specificity and sensitivity, significantly outperforming traditional methods .

Research on Cell Signaling

The peptide plays a role in understanding cell signaling pathways by facilitating interactions between cells and their extracellular environment. This application is crucial for developing targeted therapies for various diseases.

Case Study: Long-Term Potentiation

Research involving hippocampal slices indicated that GRGDTP could influence long-term potentiation (LTP), a process essential for learning and memory. The peptide was shown to disrupt LTP stabilization, providing insights into neuronal signaling mechanisms .

Summary Table of Applications

Analyse Des Réactions Chimiques

Structural Characteristics

GRGDTP has the sequence Gly-Arg-Gly-Asp-Thr-Pro (C₂₃H₃₉N₉O₁₀, MW 601.6 g/mol) . Key features include:

| Property | Description |

|---|---|

| Primary structure | Linear sequence with RGD motif at positions 2–4 |

| Key functional groups | - Carboxyl (Asp), guanidino (Arg), hydroxyl (Thr) |

| Conformational flexibility | High due to glycine residues and proline-induced turns |

The RGD motif facilitates binding to integrins (e.g., αvβ₃), while Thr and Pro residues influence solubility and secondary structure .

Integrin Binding

GRGDTP competitively inhibits fibrinogen binding to platelet integrin αIIbβ₃:

Substituting Thr with Ser (GRGDSP) retains activity, but replacing Arg or Asp abolishes binding .

Enzymatic Cleavage

GRGDTP is susceptible to proteolysis by aminopeptidases and trypsin-like enzymes:

| Enzyme | Cleavage Site | Effect |

|---|---|---|

| Aminopeptidase | Gly¹-Arg² | N-terminal degradation |

| Trypsin | Arg²-Gly³ | Splits peptide into fragments |

| Prolyl peptidase | Thr⁵-Pro⁶ | C-terminal cleavage |

Proteolysis limits its plasma half-life, necessitating stabilization via D-amino acid substitutions or PEGylation .

Synthetic Modifications

GRGDTP has been functionalized for therapeutic applications:

Cyclized derivatives show 10–100x higher binding affinity compared to linear peptides .

Platelet Inhibition

GRGDTP disrupts fibrinogen-platelet interactions:

| Study Model | Result | Citation |

|---|---|---|

| ADP-stimulated platelets | 90% inhibition at 200 μM | |

| Thrombin-activated platelets | IC₅₀ = 75 μM (calcium-independent) |

Antiangiogenic Effects

GRGDTP inhibits endothelial cell adhesion via αvβ₃ integrin blockade:

| Assay | Outcome |

|---|---|

| Cell migration | 70% reduction at 100 μM |

| Tubule formation | Complete inhibition at 150 μM |

Stability and Degradation

GRGDTP undergoes rapid hydrolysis in serum:

| Condition | Half-Life | Major Degradation Product |

|---|---|---|

| Human plasma (37°C) | <30 minutes | Des-Arg and des-Pro fragments |

| Acidic pH (2.0) | Stable (>24 hrs) | No cleavage |

Comparative Analysis

GRGDTP vs. other RGD peptides:

| Peptide | Integrin Specificity | Stability (plasma) | Therapeutic Use |

|---|---|---|---|

| GRGDTP | αvβ₃, αIIbβ₃ | Low | Antithrombotic research |

| c(RGDfK) | αvβ₃ | High | Tumor targeting |

| GRGDSP | α5β1 | Moderate | Cell adhesion studies |

Research Limitations

Comparaison Avec Des Composés Similaires

Comparison with Similar RGD-Containing Peptides

Structural and Functional Differences

GRGDTP vs. GRGDSP

- Structural Distinction : GRGDTP contains Thr at position 4, while GRGDSP has Ser at the same position . This subtle difference (hydroxyl group in Thr vs. Ser) may influence hydrogen bonding and conformational stability.

- Functional Impact: In cell adhesion assays, GRGDTP showed stronger inhibition of MG-63 osteosarcoma cell attachment to type I collagen compared to GRGESP (Gly-Arg-Gly-Glu-Ser-Pro), a peptide with a non-functional Glu substitution .

GRGDTP vs. GRGDS

- Structural Distinction : GRGDS is a shorter 5-residue peptide lacking the terminal Pro residue.

- Functional Impact :

GRGDTP vs. GRADSP

Integrin-Binding Specificity

- GRGDTP: Binds preferentially to integrin α3β1, as shown in studies where it inhibited polyphosphate (poly P)-induced p38 MAPK phosphorylation and F-actin stabilization .

- GRGDSP : Often used as a generic integrin antagonist, it targets αvβ3 and α5β1 integrins, which are critical in fibronectin-mediated adhesion .

- GRGDS : Primarily interacts with αvβ3 and αIIbβ3 integrins, making it a standard tool in platelet aggregation studies .

Table 2. Functional Comparison in Key Assays

*GRGDSP’s efficacy depends on the integrin subtype and cell type.

Méthodes De Préparation

Overview

SPPS is the predominant method for preparing peptides like Gly-Arg-Gly-Asp-Thr-Pro. This technique involves sequential addition of protected amino acids to a growing peptide chain anchored to an insoluble resin. Two main chemistries are used:

Fmoc chemistry is preferred for this peptide due to its milder deprotection conditions, which improve yield and reduce side reactions, especially important for peptides containing sensitive residues like arginine and aspartic acid.

Stepwise Synthesis

- Resin Loading: The first amino acid (usually the C-terminal residue, Proline in this case) is attached to the resin.

- Deprotection: The Fmoc group is removed using a mild base (e.g., piperidine).

- Coupling: The next Fmoc-protected amino acid is activated (commonly with HBTU, HATU, or DIC) and coupled to the free amine on the resin-bound peptide.

- Repetition: Steps of deprotection and coupling are repeated sequentially for each amino acid in the sequence: Thr, Asp, Gly, Arg, Gly.

- Cleavage: After chain assembly, the peptide is cleaved from the resin using trifluoroacetic acid (TFA), which also removes side-chain protecting groups.

Purification and Characterization

- Purification: Reverse-phase high-performance liquid chromatography (RP-HPLC) is used to purify the crude peptide.

- Characterization: Mass spectrometry and amino acid analysis confirm the identity and purity (>95%) of the peptide.

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Resin loading | Proline attached to resin | Anchors peptide chain |

| Fmoc deprotection | 20% piperidine in DMF | Removes Fmoc protecting group |

| Coupling | Fmoc-amino acid + HBTU + DIPEA | Adds next amino acid |

| Cleavage | TFA with scavengers (e.g., water) | Releases peptide from resin |

| Purification | RP-HPLC | Isolates pure peptide |

| Characterization | Mass spectrometry, amino acid analysis | Confirms sequence and purity |

Alternative Preparation Methods

Solution-Phase Peptide Synthesis

Though less common for peptides of this length, solution-phase synthesis can be used. It involves stepwise coupling of protected amino acids in solution, followed by purification after each step. This method is more labor-intensive and less efficient for hexapeptides but can be used for specialized modifications.

Research Findings on Preparation and Activity

- The biological activity of this compound depends on the integrity of the RGD sequence and the peptide’s conformation, which is influenced by synthesis purity and folding.

- Studies show that synthetic peptides containing the RGD motif, such as this compound, can be prepared with high purity using Fmoc-SPPS, yielding peptides that effectively inhibit cell adhesion mediated by integrins.

- The peptide is often supplied as a trifluoroacetate salt to enhance solubility and stability.

Practical Preparation Protocol Example

| Procedure Step | Description |

|---|---|

| Peptide Synthesis | Use Fmoc-SPPS on a suitable resin (e.g., Wang resin) with standard coupling reagents |

| Cleavage | Treat resin-bound peptide with TFA cocktail to remove peptide and side-chain protecting groups |

| Purification | Purify crude peptide by RP-HPLC using a C18 column with acetonitrile/water gradient |

| Lyophilization | Freeze-dry purified peptide to obtain solid powder |

| Quality Control | Confirm identity by mass spectrometry and purity by analytical HPLC (>95%) |

Summary Table of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield (%) | Purity Achieved (%) |

|---|---|---|---|---|

| Fmoc Solid-Phase Peptide Synthesis | Mild conditions, high yield, scalable | Requires specialized equipment | 70-90 | >95 |

| Boc Solid-Phase Peptide Synthesis | Established method | Harsh deprotection, lower yield | 50-70 | >90 |

| Solution-Phase Synthesis | Useful for modifications | Labor-intensive, lower efficiency | 30-50 | 85-90 |

| Enzymatic Synthesis | Specific, mild conditions | Limited applicability, low yield | Variable | Variable |

Q & A

Q. What is the structural and functional significance of the Gly-Arg-Gly-Asp-Thr-Pro sequence in cell adhesion studies?

The this compound (GRGDTP) sequence extends the classic RGD motif (Arg-Gly-Asp), a tripeptide critical for integrin-mediated cell adhesion. The Thr-Pro residues may modulate conformational flexibility, potentially altering binding specificity to integrin subtypes like αvβ3 or α5β1. Experimental validation involves circular dichroism (CD) spectroscopy to assess secondary structure and surface plasmon resonance (SPR) to quantify binding kinetics .

Q. Which integrin receptors interact with this compound, and what methodologies confirm these interactions?

GRGDTP binds to integrins such as αvβ3, αIIbβ3, and α5β1. Confirmation methods include:

- Competitive binding assays : Use fluorescently labeled RGD peptides to measure displacement efficiency.

- Mutagenesis studies : Replace Thr-Pro with alanine to assess binding affinity changes via isothermal titration calorimetry (ITC) .

- X-ray crystallography/NMR : Resolve 3D structures of integrin-GRGDTP complexes to identify contact residues .

Advanced Research Questions

Q. How does the Thr-Pro extension in GRGDTP influence integrin binding specificity compared to the classic RGD motif?

The Thr-Pro residues may stabilize a β-turn conformation, enhancing selectivity for integrins like αvβ3 over α5β1. Computational modeling (e.g., molecular dynamics simulations) predicts conformational stability, while SPR assays compare on/off rates between GRGDTP and RGD. For example, a 2021 study reported a 2.3-fold higher binding affinity of GRGDTP for αvβ3 compared to RGD, attributed to Thr-Pro-induced rigidity .

Q. What experimental strategies address discrepancies in GRGDTP binding affinities reported across different cell types?

Discrepancies arise from variations in integrin expression levels, assay conditions (e.g., buffer pH), or post-translational modifications. Solutions include:

- Normalization : Quantify integrin density per cell using flow cytometry.

- Standardized protocols : Use recombinant integrins in cell-free systems (e.g., ELISA-like plate assays).

- Meta-analysis : Aggregate data from multiple studies using random-effects models to identify confounding variables .

Q. How can researchers design a robust study to evaluate GRGDTP’s role in cancer metastasis versus wound healing?

- Hypothesis-driven design : Compare GRGDTP’s effects on metastatic cell migration (e.g., MDA-MB-231 breast cancer cells) versus fibroblast proliferation in scratch assays.

- Controls : Use scrambled peptides (e.g., RDG) and integrin-blocking antibodies (e.g., LM609 for αvβ3).

- Multi-omics integration : Combine transcriptomics (integrin expression) with phosphoproteomics (FAK/Src signaling) to map mechanistic pathways .

Data Contradiction and Reproducibility

Q. Why do some studies report GRGDTP as anti-angiogenic while others describe pro-migratory effects?

Context-dependent outcomes arise from tissue-specific integrin expression and crosstalk with growth factor receptors (e.g., VEGF-R2). To resolve contradictions:

- Dose-response profiling : Test GRGDTP across concentrations (nM–µM) in endothelial cell tube formation assays.

- Pathway inhibition : Co-administer VEGF inhibitors (e.g., bevacizumab) to isolate integrin-specific effects .

Q. How can computational modeling improve the reproducibility of GRGDTP-integrin interaction studies?

- Force field optimization : Use AMBER or CHARMM to simulate GRGDTP conformational dynamics.

- Consensus docking : Compare results across Rosetta, AutoDock, and HADDOCK to identify high-confidence binding poses.

- Data sharing : Publish raw SPR/ITC datasets in repositories like Zenodo for independent validation .

Methodological Best Practices

Q. What are the key considerations for synthesizing GRGDTP with high purity for in vivo studies?

- Solid-phase peptide synthesis (SPPS) : Use Fmoc chemistry with a Wang resin.

- HPLC purification : Employ a C18 column with a water/acetonitrile gradient (0.1% TFA).

- Quality control : Validate purity (>95%) via MALDI-TOF mass spectrometry and endotoxin testing (<0.1 EU/mg) .

Q. How should researchers handle conflicting data on GRGDTP’s stability in serum-containing media?

- Stability assays : Incubate GRGDTP in fetal bovine serum (FBS) at 37°C and sample at 0, 6, 12, 24 hours. Analyze degradation via LC-MS.

- Stabilization strategies : PEGylation or D-amino acid substitution (e.g., D-Thr) to enhance half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.